molecular formula C25H19N3OS B2640260 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 922828-02-2

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

Cat. No.: B2640260
CAS No.: 922828-02-2
M. Wt: 409.51
InChI Key: GIKRPTMJFVPHQF-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzothiazole Ring: Starting with 4-methylbenzoic acid, the benzothiazole ring can be synthesized through a cyclization reaction with thiourea under acidic conditions.

    Naphthamide Formation: The naphthamide moiety can be introduced by reacting 1-naphthoyl chloride with an amine derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole and naphthamide intermediates with a pyridine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-naphthamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-1-naphthamide

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3OS/c1-17-7-4-13-22-23(17)27-25(30-22)28(16-18-8-6-14-26-15-18)24(29)21-12-5-10-19-9-2-3-11-20(19)21/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKRPTMJFVPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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